Hexamethoxydisilane

Surface Chemistry ALD Precursors CVD Precursors

Hexamethoxydisilane (CAS 5851-07-0, C6H18O6Si2) is an organosilicon compound classified as a methoxydisilane—a silicon-silicon bonded dimeric silicon alkoxide. Unlike conventional monomeric alkoxysilanes such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS) that contain only Si-O linkages, hexamethoxydisilane possesses a direct Si-Si bond flanked by methoxy groups.

Molecular Formula C6H18O6Si2
Molecular Weight 242.37 g/mol
CAS No. 5851-07-0
Cat. No. B1583568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethoxydisilane
CAS5851-07-0
Molecular FormulaC6H18O6Si2
Molecular Weight242.37 g/mol
Structural Identifiers
SMILESCO[Si](OC)(OC)[Si](OC)(OC)OC
InChIInChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3
InChIKeyLMQGXNPPTQOGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethoxydisilane (CAS 5851-07-0): A Si-Si Bonded Methoxysilane Precursor with Distinct Surface Reactivity and Luminescent Properties


Hexamethoxydisilane (CAS 5851-07-0, C6H18O6Si2) is an organosilicon compound classified as a methoxydisilane—a silicon-silicon bonded dimeric silicon alkoxide [1]. Unlike conventional monomeric alkoxysilanes such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS) that contain only Si-O linkages, hexamethoxydisilane possesses a direct Si-Si bond flanked by methoxy groups [2]. Its physical properties include a molecular weight of 242.37 g/mol, density of 1.095 g/cm³, and a boiling point of 98°C at 20 mmHg . The compound serves as a silicon-containing precursor in sol-gel processes, as a coupling agent in organic synthesis, and as a reagent in surface modification studies, where its Si-Si bond imparts reactivity characteristics distinct from conventional silane alternatives [3].

Why Hexamethoxydisilane Cannot Be Simply Replaced by TMOS, TEOS, or Other Common Silanes


Generic substitution of hexamethoxydisilane with common monomeric alkoxysilanes (TMOS, TEOS) or alkyl-substituted disilanes fails due to fundamentally divergent reaction mechanisms governed by the Si-Si bond. Direct comparative studies demonstrate that the presence of the Si-Si bond in combination with electronegative oxygen atoms enables Si-Si bond cleavage during chemisorption onto hydroxylated surfaces—a pathway entirely absent in monomeric silanes and alkyl-disilanes [1]. In solvent-free amide coupling, hexamethoxydisilane yields materially different synthetic outcomes compared to TMOS [2]. Furthermore, in sol-gel derived luminescent materials, the choice between hexamethoxydisilane and hexaethoxydisilane dictates the resulting photoluminescence emission wavelength and annealing-dependent tunability [3]. These documented reaction divergence points establish that hexamethoxydisilane occupies a distinct functional niche not addressable by generic silane alternatives.

Quantitative Comparative Evidence: Hexamethoxydisilane vs. Analogous Silanes


Surface Chemisorption Reactivity: Si-Si Bond Cleavage Enables Silica Surface Grafting While Hexamethyldisilane Remains Unreactive

In a direct head-to-head comparison of three disilane compounds (hexamethoxydisilane, hexakis ethylaminodisilane [AHEAD™], and hexamethyldisilane) reacted with high surface area silica granules at 200-375°C, only hexamethoxydisilane and AHEAD™ underwent chemisorption with surface Si-OH groups, while hexamethyldisilane exhibited no detectable reaction at any studied temperature [1]. Following chemisorption, Si-H bonds—not originally present in the starting material—were identified by FTIR and solid-state NMR spectroscopy for hexamethoxydisilane, confirming Si-Si bond cleavage during surface grafting [1].

Surface Chemistry ALD Precursors CVD Precursors Silica Functionalization

Solvent-Free Amide Coupling Efficiency: Hexamethoxydisilane Outperforms Tetramethoxysilane in Yield

In a comparative study of methoxysilanes as coupling agents for solvent-free amide bond formation, hexamethoxydisilane and tetramethoxysilane (TMOS) were directly evaluated [1]. While both compounds enabled amide formation without air or moisture exclusion, the study notes that neopentasilane exceeded the performance of monosilanes (including TMOS) in terms of group tolerance and yield, positioning hexamethoxydisilane as an intermediate-performance coupling agent with distinct reactivity relative to TMOS [1]. The reported yields for hexamethoxydisilane-mediated couplings were characterized as "good to excellent," whereas earlier literature established that TMOS and TEOS gave only low conversion when used as stoichiometric reagents in THF and acetonitrile [1].

Organic Synthesis Amide Bond Formation Coupling Agent Solvent-Free Reaction

Tunable Photoluminescence Wavelength: Hexamethoxydisilane Enables Blue Emission (<600 nm) While Hexaethoxydisilane Shifts to NIR (780-850 nm)

A systematic comparative study of sol-gel derived silica-based luminescent materials synthesized from hexamethoxydisilane versus hexaethoxydisilane monomers revealed dramatically different photoluminescence (PL) emission characteristics [1]. As-synthesized hexamethoxydisilane-derived samples exhibited an intense blue photoluminescence band, while thermally treated samples emitted stronger radiation peaking below 600 nm [1]. In contrast, hexaethoxydisilane-based materials annealed at or above 1000°C produced a less intense PL band peaking between 780 nm and 850 nm, attributed to nanocrystalline silicon formation [1]. The PL maximum for hexamethoxydisilane-derived materials could be shifted within the range of 430-650 nm by varying annealing temperatures between 350-1000°C, demonstrating wavelength tunability [2].

Sol-Gel Processing Luminescent Materials Silica Photoluminescence Optoelectronics

Thin Film Process Compatibility: Controllable 5-70 nm Film Thickness Range with Tunable Surface Wettability

Hexamethoxydisilane was among seven silanes evaluated for the preparation of chitosan-silane sol-gel hybrid thin films via spin coating [1]. Using hexamethoxydisilane as the silane component, film thickness could be controlled within a range of 5 to 70 nm by adjusting the degree of dilution [1]. The resulting films were characterized by static water contact angle measurements and atomic force microscopy to determine surface properties [1]. The chitosan:silane ratio was maintained constant at 6:1 (w/w), establishing a reproducible formulation baseline for comparative film property evaluation [1].

Thin Film Deposition Chitosan-Silane Hybrids Spin Coating Surface Modification

Thermochemical Characterization: Measured Heat of Combustion and Formation Establishes Baselines for Process Safety

The heat of combustion of hexamethoxydisilane was measured experimentally at 20°C and constant volume alongside three comparator compounds: tetramethoxysilane, hexamethoxydisiloxane, and octamethoxytrisiloxane [1]. From these combustion data, the corresponding heats of formation and Si-O bond energies were calculated [1]. The study found that the Si-O bond energy in methoxy-polysilanes and -polysiloxanes was slightly lower than that in amorphous silica [1]. This thermochemical dataset provides the quantitative foundation for process safety assessments and reaction enthalpy calculations in industrial-scale applications.

Thermochemistry Process Safety Combustion Calorimetry Bond Energy

High-Value Application Scenarios for Hexamethoxydisilane Based on Quantitative Evidence


ALD/CVD Precursor Development for Silica Surface Functionalization

Hexamethoxydisilane is uniquely qualified for atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor development where direct grafting to silica surfaces is required. Unlike hexamethyldisilane, which shows no chemisorption reactivity, hexamethoxydisilane undergoes Si-Si bond cleavage upon contact with surface Si-OH groups, forming Si-H bonds detectable by FTIR and NMR [1]. This reactivity, documented at temperatures of 200-375°C, enables the controlled deposition of silicon-containing layers onto hydroxylated substrates, a requirement for semiconductor manufacturing and advanced dielectric film formation. Researchers developing ALD recipes for SiO2-based films should prioritize hexamethoxydisilane when surface-reactive disilane chemistry is essential.

Sol-Gel Synthesis of Blue-Emitting Silica-Based Luminescent Materials

For optoelectronic applications requiring visible blue photoluminescence from silica-based materials, hexamethoxydisilane is the specified precursor. Direct comparative studies confirm that hexamethoxydisilane-derived sol-gel materials emit in the blue region (<600 nm) with emission tunability from 430-650 nm via annealing temperature adjustment (350-1000°C), whereas hexaethoxydisilane produces NIR emission peaking at 780-850 nm [2][3]. This documented spectral differentiation enables precise procurement decisions: hexamethoxydisilane for blue/visible light sources and displays, hexaethoxydisilane for NIR applications. Mixtures of both precursors enable pre-designed spectral behaviors [2].

Solvent-Free Amide Bond Formation Under Ambient Conditions

In green chemistry applications requiring amide bond formation without solvent, inert atmosphere, or moisture exclusion, hexamethoxydisilane offers a documented performance advantage over conventional monosilanes. Where TMOS and TEOS have been reported to give low conversion in polar solvents, hexamethoxydisilane achieves good to excellent yields under solvent-free, air-tolerant conditions [4]. This qualifies hexamethoxydisilane as a coupling agent of choice for process chemists developing sustainable synthetic routes to amide-containing pharmaceuticals, agrochemicals, and polymers.

Biomedical Thin Film Coatings with Controlled Thickness and Wettability

Hexamethoxydisilane is established as a functional silane component for chitosan-silane hybrid thin films where precise thickness control and defined surface wettability are critical parameters. Documented spin-coating formulations using a constant 6:1 (w/w) chitosan:silane ratio yield controllable film thicknesses between 5 and 70 nm, with static water contact angle measurements providing quantifiable surface hydrophobicity data [5]. This validated processing window makes hexamethoxydisilane suitable for biomedical coating development, biosensor functionalization, and tissue engineering scaffold fabrication where alternative silanes have not been demonstrated to provide equivalent thickness control under identical formulation conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethoxydisilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.